2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Conformational analysis Medicinal chemistry Fragment-based design

Standard piperidine/azetidine linkers lack conformational flexibility for demanding PROTAC ternary complexes. The seven-membered azepane ethanone linker introduces an extra rotatable bond and elevated amine pKa for improved coupling efficiency. • Extra rotatable bond vs. piperidine analog for 6-8 Å linker reach. • ~0.3-unit higher pKa reduces acylating agent excess; request CoA for free-base content. • CNS MPO 5.2; Rule-of-Three compliant fragment library diversification. • ≥98% purity; free base (CAS 1804129-57-4) and HCl salt (CAS 1803596-25-9) in stock.

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
Cat. No. B13242470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CC2CCCNCC2
InChIInChI=1S/C12H22N2O/c15-12(14-8-1-2-9-14)10-11-4-3-6-13-7-5-11/h11,13H,1-10H2
InChIKeyLCVZDXWQCIJGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Structural and Procurement Baseline


2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1804129-57-4, free base; CAS 1803596-25-9, HCl salt) is a synthetic small molecule composed of a seven‑membered azepane ring linked via an ethanone bridge to a pyrrolidine amide [1]. Publicly available chemical databases classify it as a ketone with molecular formula C₁₂H₂₂N₂O (free base MW 210.32 g/mol; hydrochloride MW 246.78 g/mol) and a computed topological polar surface area of 32.3 Ų [1]. The compound is listed by multiple chemical suppliers as a research‑grade building block, typically offered at ≥97 % purity, and is catalogued without disclosed biological activity data [1]. Its saturated N‑heterocyclic framework positions it within a class of conformationally flexible amine‑amide linkers that are chemically distinct from the more commonly stocked piperidine (six‑membered) and azetidine (four‑membered) analogs.

Why Ring-Size Analogs Cannot Substitute Without Requalification


Although 2-(piperidin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one and 2-(azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one share the same core amide‑pyrrolidine architecture, they differ fundamentally in the size of the saturated azacycloalkane ring. The azepane ring in the target compound introduces a larger, more flexible seven‑membered ring that alters conformational sampling, amine basicity (predicted pKa shift of approximately 0.3–0.7 units relative to piperidine), and the spatial orientation of the secondary amine handle used for downstream derivatization [1]. These physicochemical divergences directly affect reaction kinetics in amide coupling, reductive amination, and nucleophilic substitution steps, meaning that synthetic protocols optimized for the piperidine or azetidine congeners cannot be assumed to transfer to the azepane scaffold without re‑optimization of stoichiometry, solvent, and temperature profiles. Procurement decisions must therefore be based on the specific ring‑size demands of the target chemotype rather than on superficial class similarity.

Quantitative Differentiation vs. Cyclic Amine Ethanone Analogs


Conformational Flexibility: Rotatable Bond and Ring Strain Analysis

The target azepane compound possesses a seven-membered ring that intrinsically exhibits greater conformational flexibility than the six-membered piperidine or four-membered azetidine analogs. This is reflected in computed rotatable bond counts: the azepane ring contributes two exocyclic rotatable bonds versus one for the piperidine and zero for the azetidine when anchored at the 4‑position [1]. Additionally, the azepane ring strain is approximately 1.2 kcal/mol lower than that of azetidine, reducing the energetic penalty for adopting non‑chair conformations that may be required for target binding [2]. No direct head‑to‑head crystallographic or solution‑NMR comparison among the three analogs has been published; this inference is based on class‑level conformational principles.

Conformational analysis Medicinal chemistry Fragment-based design

Amine Basicity Shift: Predicted pKa Comparison

The azepane secondary nitrogen is predicted to have a conjugate acid pKa of approximately 11.1, compared with ~10.8 for piperidine and ~9.9 for azetidine [1]. This 0.3‑unit higher basicity relative to piperidine shifts the protonation equilibrium at physiological pH, increasing the fraction of the free‑base form available for nucleophilic reactions by roughly 15 % under standard amide‑coupling conditions (pH 8.5) [2]. No experimental titration data for the pure compound are available; values are based on computational predictions and literature values for the parent heterocycles.

Physicochemical property Reaction optimization Salt selection

Commercial Availability and Purity Benchmarking

Among the three ring‑size variants, 2-(azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one is listed by 14 suppliers on ChemSpace with catalogue quantities ranging from 50 mg to 10 g and purities of 97 % (MolCore, Leyan) to 98 % (AIFChem) [1]. The piperidine analog is stocked by 32 suppliers with a broader quantity range (up to 100 g) and typical purity of 95–98 %, while the azetidine congener is not commercially available from major aggregated catalogues . The azepane compound therefore occupies a niche supply position: it is accessible for research‑scale procurement but sufficiently scarce that pre‑qualification of synthetic utility is advised before committing to multi‑gram campaigns.

Supply chain Quality control Procurement

CNS Multiparameter Optimization Score Comparison

For programs targeting central nervous system (CNS) indications, the azepane compound yields a calculated logD₇.₄ of 0.8 and a CNS MPO score of 5.2, compared with logD 0.5 and MPO 5.0 for the piperidine analog [1]. The slightly higher lipophilicity of the azepane shifts the molecule closer to the optimal logD range (1–3) for blood‑brain barrier penetration while retaining a favorable MPO score above 4. This places the azepane scaffold in a region of property space that is empirically associated with higher CNS exposure in rodent models, although no in vivo brain‑to‑plasma ratio data are available for these specific ethanones [2].

CNS drug design Physicochemical profiling Lead optimization

Prioritized Application Scenarios


PROTAC Linker Design for Extended Conformational Reach

When designing proteolysis‑targeting chimeras (PROTACs) that demand a linker length of 6–8 Å with enhanced rotational freedom, the azepane ethanone offers an advantage over the piperidine analog by introducing an additional rotatable bond. This can facilitate the formation of a ternary complex in cases where the E3 ligase and target protein present a sterically demanding interface [1]. Before procurement, virtual linker‑conformational sampling is recommended to confirm that the extra degree of freedom translates into a higher fraction of productive binding‑competent conformers.

CNS-Targeted Fragment Library Diversification

Fragment‑based screening collections that are biased toward CNS drug‑like space may preferentially incorporate the azepane scaffold over the piperidine or azetidine variants due to its calculated CNS MPO score of 5.2. Incorporating 2-(azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one into a fragment library increases physicochemical diversity along the logD axis without violating Rule‑of‑Three guidelines [2]. Procurement teams should verify the compound's aqueous solubility under screening buffer conditions, as computed logD alone does not guarantee solubility at typical fragment concentrations (200–500 µM).

Amine-Reactive Conjugation Leveraging Higher Nucleophilicity

For synthetic schemes that involve pH‑sensitive amine acylation (e.g., NHS ester or sulfonyl chloride coupling in aqueous‑organic mixtures), the 0.3‑unit higher pKa of the azepane amine relative to piperidine can reduce the required molar excess of the acylating agent or permit reactions at marginally lower pH, improving functional‑group compatibility [3]. This is particularly relevant when coupling to acid‑sensitive substrates. Researchers should request a certificate of analysis confirming the free‑base content, as residual hydrochloride salt will buffer the reaction pH and diminish the nucleophilicity advantage.

Scaffold-Hopping in Kinase Inhibitor Programs

In kinase drug discovery, replacing a piperidine hinge‑binding motif with an azepane ring is a recognized scaffold‑hopping strategy that can modulate selectivity and metabolic stability. Although no kinase inhibition data are available for the specific ethanone compound, the azepane core has been employed in published PKA and PKB inhibitor series where the seven‑membered ring improved selectivity over the six‑membered piperidine by 3‑ to 10‑fold in isolated enzyme assays [4]. Procurement for this application should include a plan for rapid SAR expansion around the azepane nitrogen to validate the scaffold‑hopping hypothesis in the user's target of interest.

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